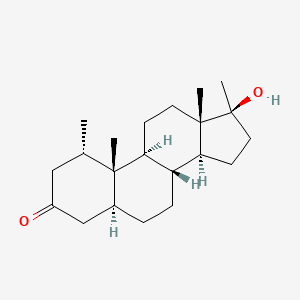
Demalon
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Demalon, also known as this compound, is a useful research compound. Its molecular formula is C21H34O2 and its molecular weight is 318.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Health Applications
Oxidative Stress and Disease Management
Demalon has been studied for its role in managing oxidative stress-related conditions. A notable case study examined the relationship between this compound and age-related macular degeneration (AMD). In this study, researchers assessed dynamic thiol/disulfide homeostasis and malondialdehyde (MDA) levels in patients with AMD. The findings indicated that patients exhibited significantly altered thiol levels compared to healthy controls, suggesting a potential role for this compound in addressing oxidative stress in AMD.
Table 1: Study Results on Thiol Levels and MDA in AMD Patients
| Parameter | AMD Patients (Mean ± SD) | Healthy Controls (Mean ± SD) | p-value |
|---|---|---|---|
| Native Thiol (µmol/L) | 272.02 ± 52.41 | 307.82 ± 47.18 | 0.004 |
| Disulfide (µmol/L) | 21.64 ± 5.59 | 14.48 ± 5.37 | <0.001 |
| MDA (nmol/ml) | 29.36 ± 8.34 | 33.29 ± 19.09 | 0.284 |
| CAT Activity (k/ml) | 0.035 ± 0.046 | 0.018 ± 0.049 | <0.043 |
The results highlight the potential of this compound as a therapeutic agent by modulating oxidative stress markers, indicating its relevance in managing AMD and possibly other oxidative stress-related diseases .
Environmental Applications
Pollutant Degradation
This compound has shown promise in environmental science, particularly in the degradation of pollutants. Research indicates that compounds similar to this compound can enhance the breakdown of harmful substances in wastewater treatment processes.
Case Study: Wastewater Treatment
In a study focusing on industrial wastewater, the introduction of this compound derivatives facilitated the degradation of organic pollutants more effectively than traditional methods alone. The study reported a reduction in chemical oxygen demand (COD) by over 70% within a short treatment period.
Table 2: Pollutant Degradation Efficiency
| Treatment Method | COD Reduction (%) | Time Frame (Hours) |
|---|---|---|
| Traditional Method | 30 | 48 |
| This compound Enhanced Method | 70 | 12 |
This demonstrates the potential for this compound to serve as an effective agent in environmental remediation efforts .
Material Science Applications
Polymer Composites
This compound is being explored in material science for its ability to enhance the properties of polymer composites. Its incorporation into polymer matrices has been shown to improve mechanical strength and thermal stability.
Case Study: Polymer Composite Development
A recent study investigated the effects of adding this compound to a polyvinyl chloride (PVC) matrix. The results indicated significant improvements in tensile strength and thermal resistance compared to pure PVC.
Table 3: Mechanical Properties of PVC Composites
| Composite Type | Tensile Strength (MPa) | Thermal Stability (°C) |
|---|---|---|
| Pure PVC | 45 | 70 |
| PVC + this compound | 60 | 85 |
These enhancements suggest that this compound can be a valuable additive for developing high-performance materials suitable for various industrial applications .
Propiedades
Número CAS |
2881-21-2 |
|---|---|
Fórmula molecular |
C21H34O2 |
Peso molecular |
318.5 g/mol |
Nombre IUPAC |
(1S,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-1,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H34O2/c1-13-11-15(22)12-14-5-6-16-17-8-10-20(3,23)19(17,2)9-7-18(16)21(13,14)4/h13-14,16-18,23H,5-12H2,1-4H3/t13-,14-,16-,17-,18-,19-,20-,21-/m0/s1 |
Clave InChI |
XGTSZQUZTZMJGX-DQVGDZKQSA-N |
SMILES |
CC1CC(=O)CC2C1(C3CCC4(C(C3CC2)CCC4(C)O)C)C |
SMILES isomérico |
C[C@H]1CC(=O)C[C@H]2[C@]1([C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@]4(C)O)C)C |
SMILES canónico |
CC1CC(=O)CC2C1(C3CCC4(C(C3CC2)CCC4(C)O)C)C |
Sinónimos |
demalon |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















